羟基脱氢硝苯地平内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lactones can be achieved through various methods, including the use of mixed anhydride methods promoted by basic catalysts. Paper describes an effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones. This method involves the use of 2-methyl-6-nitrobenzoic anhydride with triethylamine and a basic catalyst such as 4-(dimethylamino)pyridine. The intramolecular condensation reaction is promoted by a catalytic amount of 4-(dimethylamino)pyridine 1-oxide, leading to the formation of various lactones, including complex structures like erythro-aleuritic acid lactone and octalactins A and B.

Molecular Structure Analysis

The molecular structure of lactones is characterized by a ring structure formed by the esterification of a hydroxycarboxylic acid. The size of the lactone ring can vary, and this can affect the physical and chemical properties of the compound. The molecular structure of nifedipine consists of a 1,4-dihydropyridine ring, which is important for its biological activity as a calcium channel blocker.

Chemical Reactions Analysis

Nifedipine undergoes electroreduction, which involves the reduction of its nitro group to a hydroxylamino group at pH greater than 6, as described in paper . At lower pH, the hydroxylamino derivative can undergo dehydration to form a quinonemethide, which is further reduced. The reducibility of the quinonemethide is influenced by its conjugation with the 1,4-dihydropyridine ring of nifedipine. These reactions are pH-dependent and can lead to different products under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of lactones and nifedipine derivatives are influenced by their molecular structures. Lactones, being cyclic esters, have distinct properties such as boiling points, solubility, and reactivity, which depend on the size of the lactone ring and the presence of substituents. Nifedipine's electrochemical properties, as discussed in paper , are significant for understanding its reactivity and the potential formation of hydroxy dehydro nifedipine lactone. The electroreduction process and the subsequent reactions provide insights into the stability and reactivity of nifedipine and its derivatives under different pH conditions.

科学研究应用

药物毒理学

羟基脱氢硝苯地平内酯在药物毒理学中用作参考物质,用于高度准确和可靠的数据分析 . 它在药物测试分析方法的开发和验证中至关重要。

心脏药物和β受体阻滞剂

该化合物属于硝苯地平产品家族,该家族广泛用于心脏药物和β受体阻滞剂 . 它用于治疗心血管疾病,如高血压、心绞痛和雷诺现象 .

蛋白质组学研究

羟基脱氢硝苯地平内酯用于蛋白质组学研究 . 蛋白质组学是对蛋白质进行大规模研究,该化合物可用于研究蛋白质相互作用和功能。

药代动力学

药代动力学是研究药物在体内如何被吸收、分布、代谢和排泄的学科。 羟基脱氢硝苯地平内酯作为硝苯地平的代谢产物,用于药代动力学研究,以了解硝苯地平的代谢途径 .

生物利用度研究

在空腹和饱腹条件下进行的生物利用度研究中,使用了经过验证的硝苯地平在血浆中分析方法 . 羟基脱氢硝苯地平内酯作为硝苯地平的代谢产物,在这些研究中发挥作用。

药物代谢研究

羟基脱氢硝苯地平内酯是硝苯地平的代谢产物,它在人体内经历氧化生物转化 . 因此,它用于药物代谢研究,以了解硝苯地平的代谢途径。

安全和危害

属性

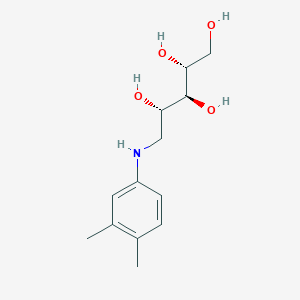

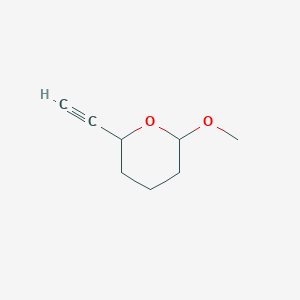

IUPAC Name |

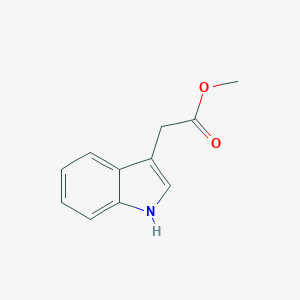

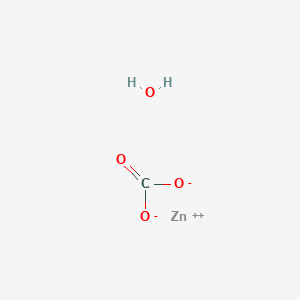

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFIISQXLFKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544728 |

Source

|

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34785-00-7 |

Source

|

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)